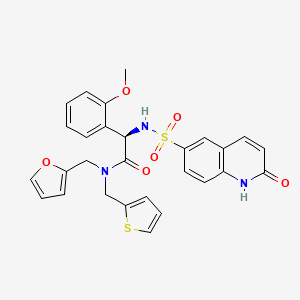
OSMI-1
説明
OSMI-1は、O-GlcNAc転移酵素(OGT)の細胞透過性阻害剤です。OGTは、核および細胞質タンパク質のセリンおよびスレオニン残基へのN-アセチルグルコサミン付加を触媒する酵素です。
科学的研究の応用
OSMI-1 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of O-GlcNAcylation in various biochemical pathways.
Biology: Helps in understanding the regulation of cellular processes by O-GlcNAcylation.
Medicine: Investigated for its potential therapeutic applications in cancer, diabetes, and neurodegenerative diseases.
Industry: Used in the development of new drugs and therapeutic agents targeting O-GlcNAc transferase
作用機序
OSMI-1は、O-GlcNAc転移酵素を阻害することによってその効果を発揮し、標的タンパク質のO-GlcNAc修飾レベルを低下させます。この阻害は、O-GlcNAc修飾によって調節されるさまざまな細胞過程を混乱させ、遺伝子転写、シグナル伝達、タンパク質安定性の変化につながります。 This compoundの分子標的には、O-GlcNAc修飾を受ける核および細胞質タンパク質が含まれます .
類似化合物の比較
This compoundは、ST045849やL01などの他のO-GlcNAc転移酵素阻害剤と比較されます。this compoundは、これらの化合物と比較して、より高い特異性と低いIC50値を持ち、より強力で選択的な阻害剤となっています。類似の化合物には、次のものがあります。
ST045849: 特異性の低い別のO-GlcNAc転移酵素阻害剤。
This compoundは、その高い特異性と効力により、O-GlcNAc修飾とそのさまざまな疾患における役割を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
OSMI-1 interacts with OGT, an enzyme that mediates protein O-GlcNAcylation, a ubiquitous post-translational modification characterized by the attachment of N-acetylglucosamine moieties from uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) to serine or threonine residues of nuclear and cytoplasmic proteins in multicellular eukaryotes . This compound inhibits OGT with an IC50 value of 2.7 μM, as determined by a radiometric capture assay .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to enhance TRAIL-induced apoptosis in HCT116 human colon cancer cells . This compound treatment in these cells has a potent synergistic effect on TRAIL-induced apoptosis signaling . Furthermore, this compound has been found to decrease the number of cells in S-Phase and cause a modest, but not significant, accumulation of cells in the G2-M phase .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of OGT. This inhibition leads to a decrease in protein O-GlcNAcylation, a modification that has been proposed to modulate gene transcription, signal transduction, cellular stress response, and protein stability . This compound’s ability to inhibit OGT and thus reduce O-GlcNAcylation levels can influence these cellular processes and contribute to its observed effects on cells .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been observed in various studies. For instance, this compound treatment in HCT116 human colon cancer cells has been shown to have a potent synergistic effect on TRAIL-induced apoptosis signaling . Furthermore, this compound has been found to decrease the number of cells in S-Phase and also cause a modest, but not significant, accumulation of cells in the G2-M phase .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, in HCT116 xenograft models, mice were administered this compound (1 mg/kg/daily, Intravenous) for 21 consecutive days . The results showed that this compound treatment effectively inhibited lipopolysaccharide (LPS)-induced formation of TRAP-positive osteoclasts in the cavarial surface compared to the mice injected with the vehicle .
Metabolic Pathways
This compound is involved in the hexosamine biosynthesis pathway (HBP), a metabolic pathway that plays a vital role in cellular metabolism and has been implicated in various cancers, including lung cancer . Abnormal activation of HBP is involved in the proliferation, progression, metastasis, and drug resistance of tumor cells .
Transport and Distribution
This compound is a cell-permeable compound, which allows it to be transported and distributed within cells and tissues
準備方法
OSMI-1の合成には、市販の出発物質から始まる複数の手順が含まれます。 反応条件は通常、有機溶媒、触媒、特定の温度および圧力設定の使用を含み、高収率と高純度を確保します .
化学反応の分析
OSMI-1は、次を含むさまざまな化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、this compoundの官能基を修飾するために使用できます。
置換: this compoundは、特定の官能基が他の官能基と置き換えられる置換反応を受けることができます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 .
科学研究アプリケーション
This compoundは、次を含む幅広い科学研究アプリケーションを持っています。
化学: さまざまな生化学経路におけるO-GlcNAc修飾の役割を調べるための化学プローブとして使用されます。
生物学: O-GlcNAc修飾による細胞過程の調節の理解に役立ちます。
医学: 癌、糖尿病、神経変性疾患における潜在的な治療用途について調査されています。
類似化合物との比較
OSMI-1 is compared with other O-GlcNAc transferase inhibitors, such as ST045849 and L01. This compound has a higher specificity and lower IC50 value compared to these compounds, making it a more potent and selective inhibitor. Similar compounds include:
ST045849: Another O-GlcNAc transferase inhibitor with lower specificity.
L01: A natural-product OGT inhibitor identified through structure-based virtual screening.
This compound stands out due to its higher specificity and potency, making it a valuable tool for studying O-GlcNAcylation and its role in various diseases .
特性
IUPAC Name |
(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6S2/c1-36-25-9-3-2-8-23(25)27(28(33)31(17-20-6-4-14-37-20)18-21-7-5-15-38-21)30-39(34,35)22-11-12-24-19(16-22)10-13-26(32)29-24/h2-16,27,30H,17-18H2,1H3,(H,29,32)/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIGLWQQAMROOF-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401104617 | |
| Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1681056-61-0 | |
| Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1681056-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary molecular target of OSMI-1?
A1: this compound primarily targets O-GlcNAc transferase (OGT) []. OGT is an enzyme responsible for O-GlcNAcylation, a dynamic post-translational modification involving the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of proteins.
Q2: How does this compound interact with OGT?
A2: While the precise binding mode of this compound to OGT has not been fully elucidated, it is categorized as a cell-permeable inhibitor, suggesting it directly interacts with OGT within the cell to block its enzymatic activity [].
Q3: What are the downstream consequences of inhibiting OGT with this compound?
A3: Inhibiting OGT with this compound leads to a decrease in overall protein O-GlcNAcylation levels. This affects numerous cellular processes, including:
- Cell Signaling: O-GlcNAcylation influences various signaling pathways like AKT, MEK/ERK, and NF-κB, impacting cell proliferation, survival, and responses to stress [, , , , ].
- Gene Expression: O-GlcNAcylation can impact the function of transcription factors and epigenetic regulators, leading to changes in gene expression. For example, it regulates the expression of anti-fibrotic genes in lung fibroblasts through its interaction with EZH2 [].
- Cellular Metabolism: O-GlcNAcylation plays a role in nutrient sensing and can regulate metabolic pathways, impacting cellular energy balance and responses to nutrient availability [].
- Cellular Stress Response: O-GlcNAcylation is involved in cellular responses to various stresses, including oxidative stress and ER stress [, , ]. this compound treatment can influence these responses by modulating O-GlcNAc levels.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C29H26N4O7S2, and its molecular weight is 602.68 g/mol.
Q5: Is spectroscopic data available for this compound?
A5: While specific spectroscopic data for this compound is not widely available in the provided research, standard characterization techniques like NMR and mass spectrometry were likely employed during its development.
Q6: Has the stability of this compound been investigated under various conditions?
A6: Information regarding the stability of this compound under different storage conditions or in various solvents is limited in the provided research. Stability studies are crucial for understanding the compound's shelf life and potential for formulation.
Q7: What are the key areas of biological research where this compound is being investigated?
A7: Due to its ability to inhibit OGT and modulate O-GlcNAcylation, this compound is being studied in a variety of preclinical models, including:
- Cancer: this compound has shown potential as a chemosensitizer, enhancing the effects of anticancer drugs like doxorubicin in hepatocellular carcinoma and prostate cancer cells. It also appears to impact the tumorigenic properties of cancer cells, potentially by interfering with cell proliferation, invasion, and epithelial-mesenchymal transition (EMT) [, , , , ].
- Metabolic Disorders: The role of O-GlcNAcylation in diabetes and obesity has garnered interest. This compound is being explored as a tool to understand the link between O-GlcNAc and metabolic dysregulation [, ].
- Neurodegenerative Diseases: O-GlcNAcylation is implicated in neuronal function and survival. This compound is being utilized to study the potential role of O-GlcNAc in neurodegenerative diseases [, ].
- Infectious Diseases: Research suggests a role for O-GlcNAcylation in viral infections, and this compound is being used to understand how modulating this process affects viral replication. For instance, it has shown antiviral activity against Herpes Simplex Virus (HSV) and potentially in Shiga toxin-mediated kidney damage [, ].
Q8: How does this compound's impact on O-GlcNAcylation translate to its potential therapeutic effects?
A8: this compound's therapeutic potential stems from its ability to modulate cellular processes affected by O-GlcNAcylation. For example:
- Anticancer Effects: Inhibiting OGT with this compound can suppress cancer cell proliferation, invasion, and angiogenesis, potentially by interfering with signaling pathways involved in tumor growth and metastasis [, , , , ].
- Neuroprotection: Modulating O-GlcNAc levels with this compound may provide neuroprotection in conditions like ischemia by influencing neuronal survival pathways and mitochondrial function [, ].
- Metabolic Regulation: this compound might help understand and potentially treat metabolic disorders by targeting O-GlcNAcylation, a process linked to nutrient sensing and glucose metabolism [, ].
Q9: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A10: While the provided research does not delve into specific SAR studies of this compound, researchers are actively developing and investigating analogs of this compound to improve its potency, selectivity, and pharmacological properties []. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



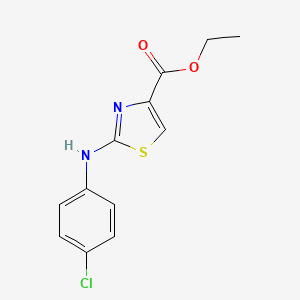
![3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B609702.png)
![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)
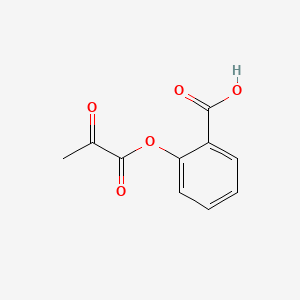
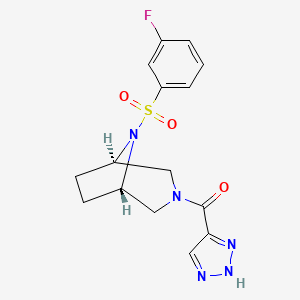

![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)
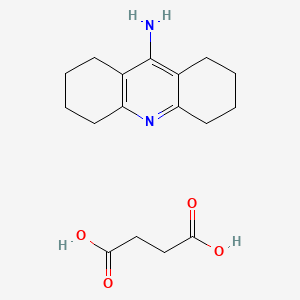

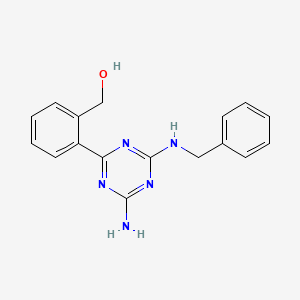
![3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride](/img/structure/B609722.png)
